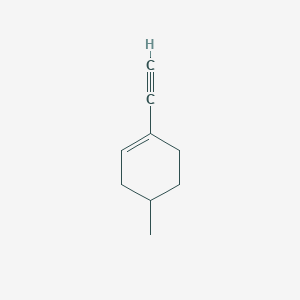
1-Ethynyl-4-methylcyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-4-methylcyclohex-1-ene is an organic compound with the molecular formula C9H12 It is a derivative of cyclohexene, featuring an ethynyl group (C≡CH) and a methyl group (CH3) attached to the cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-methylcyclohex-1-ene can be synthesized through several methods. One common approach involves the alkylation of 4-methylcyclohex-1-ene with an ethynylating agent. The reaction typically requires a strong base, such as sodium amide (NaNH2), to deprotonate the ethynyl group, facilitating its nucleophilic attack on the cyclohexene derivative.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 4-methylcyclohex-1-yne, followed by selective dehydrogenation to introduce the ethynyl group. This process requires precise control of reaction conditions, including temperature, pressure, and catalyst selection, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethynyl-4-methylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the ethynyl group using palladium on carbon (Pd/C) can yield 1-ethyl-4-methylcyclohex-1-ene.
Substitution: Halogenation reactions with bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the cyclohexene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Bromine (Br2) or chlorine (Cl2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1-ethyl-4-methylcyclohex-1-ene.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-4-methylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-ethynyl-4-methylcyclohex-1-ene involves its interaction with molecular targets through its ethynyl and methyl groups. The ethynyl group can participate in nucleophilic addition reactions, while the methyl group can influence the compound’s steric and electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-4-methylcyclohex-1-ene can be compared with other similar compounds, such as:
1-Ethyl-4-methylcyclohex-1-ene: Similar structure but with an ethyl group instead of an ethynyl group.
4-Methylcyclohex-1-ene: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
1-Methylcyclohex-1-ene: Similar but lacks the ethynyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its ethynyl group, which imparts distinct reactivity and potential for diverse applications in scientific research.
Eigenschaften
CAS-Nummer |
104258-28-8 |
|---|---|
Molekularformel |
C9H12 |
Molekulargewicht |
120.19 g/mol |
IUPAC-Name |
1-ethynyl-4-methylcyclohexene |
InChI |
InChI=1S/C9H12/c1-3-9-6-4-8(2)5-7-9/h1,6,8H,4-5,7H2,2H3 |
InChI-Schlüssel |
XHPVZRUKXJNJDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(=CC1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



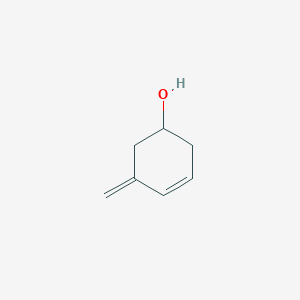
![2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene](/img/structure/B14332527.png)
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)


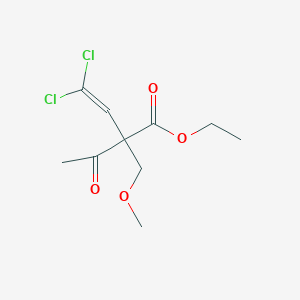
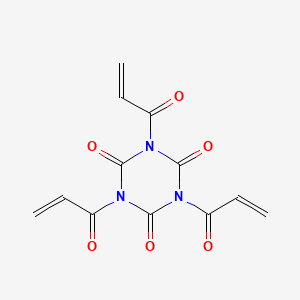
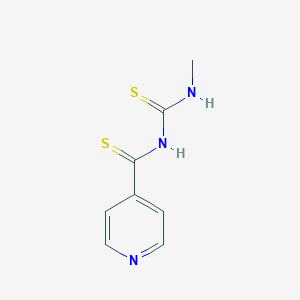


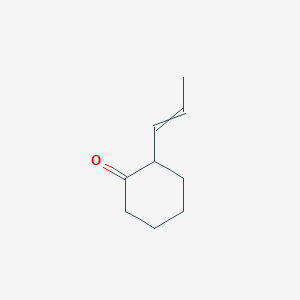
![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)

